Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate A metabolite of Apixaban
Brand Name: Vulcanchem
CAS No.: 4792-57-8
VCID: VC0194344
InChI: InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-5-7-11(16-3)8-6-10/h5-8,14H,4H2,1-3H3/b13-9+
SMILES: CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate

CAS No.: 4792-57-8

Cat. No.: VC0194344

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate - 4792-57-8

Specification

CAS No. 4792-57-8
Molecular Formula C12H16N2O3
Molecular Weight 236.27
IUPAC Name ethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]propanoate
Standard InChI InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-5-7-11(16-3)8-6-10/h5-8,14H,4H2,1-3H3/b13-9+
SMILES CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C
Appearance Solid powder

Introduction

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate is a chemical compound that belongs to the class of hydrazone derivatives. It features a unique structural arrangement, including an ethyl ester group, a propanoate backbone, and a hydrazone linkage with a 4-methoxyphenyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in the synthesis of therapeutic agents.

Solubility and Stability

Hydrazone derivatives generally exhibit solubility in organic solvents such as ethanol and dimethyl sulfoxide, but they are poorly soluble in water. The stability of these compounds under normal conditions is typical, but they may undergo hydrolysis or decomposition under extreme pH or temperature conditions.

Chemical Reactions

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate can participate in various chemical reactions, including substitution and oxidation/reduction reactions. These reactions are fundamental in organic synthesis and can be utilized to modify the compound for specific applications.

Synthesis Methods

The synthesis of Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate typically involves a multi-step process. While specific details for this compound are not readily available, similar hydrazone derivatives are often synthesized through reactions involving hydrazines and carbonyl compounds.

Potential Therapeutic Uses

Compounds with similar structures to Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate have shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Their ability to modulate enzyme activity or receptor binding makes them interesting candidates for drug development.

Antimicrobial Activity

Derivatives related to hydrazone compounds have demonstrated antimicrobial properties, including bactericidal activity and antibiofilm potential. This makes them promising for treating persistent infections.

Pharmaceutical Intermediates

Hydrazone derivatives are used as intermediates in the synthesis of various pharmaceuticals. Their role in ensuring the quality and purity of final products is crucial.

Toxicity Studies

Studies on related compounds have shown low cytotoxicity, indicating a favorable safety profile for further development in therapeutic applications.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoateNot specifiedApproximately 226.24 g/molEthyl ester, propanoate backbone, hydrazone linkage with a 4-methoxyphenyl substituent
Ethyl (E)-2-(2-(4-methoxyphenyl)hydrazono)propanoateC12H16N2O3236.27 g/molSimilar structure but with a different molecular formula
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetateC11H13ClN2O3256.69 g/molPresence of a chloro group

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